1-(1H-inden-4-yl)ethanone
Description
1-(1H-Inden-4-yl)ethanone is a bicyclic aromatic compound featuring an indenyl moiety fused to an ethanone group. The indenyl system consists of a benzene ring fused to a cyclopentene ring, providing a conjugated π-system that influences its electronic and reactivity properties.
Properties
IUPAC Name |
1-(1H-inden-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNCHQXTAWOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-inden-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1H-inden-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-inden-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
1-(1H-inden-4-yl)ethanone is an organic compound with the molecular formula . It belongs to the family of acetophenones and possesses a unique structure that contributes to its aromatic properties. The compound's structure can be represented as follows:
Fragrance Ingredient in Cosmetics
One of the primary applications of 1-(1H-inden-4-yl)ethanone is as a fragrance ingredient in perfumes and personal care products. It is widely used due to its pleasant scent profile, which enhances the overall fragrance experience in various formulations. The International Fragrance Association (IFRA) includes this compound in its lists, indicating its recognized safety for use in cosmetics .
Toxicological Assessments
Research has been conducted to assess the potential health impacts of 1-(1H-inden-4-yl)ethanone. A tier II human health assessment evaluated its skin sensitization potential using in vitro methods. Results indicated that the compound did not induce significant skin sensitization responses, suggesting a favorable safety profile for cosmetic applications .
Environmental Impact Studies
The environmental implications of 1-(1H-inden-4-yl)ethanone have also been investigated. Studies have shown that while it is generally regarded as safe, there are considerations regarding its persistence and bioaccumulation in aquatic environments. Regulatory assessments have been conducted to ensure compliance with environmental safety standards .
Case Study 1: Application in Fragrance Development
A notable case study involves the development of a new fragrance line incorporating 1-(1H-inden-4-yl)ethanone. Researchers aimed to create a scent profile that appealed to younger consumers while maintaining compliance with regulatory standards. The study highlighted the effectiveness of this compound in achieving a desired olfactory experience without compromising safety.
Key Findings:
- Consumer Acceptance: Surveys indicated high levels of consumer satisfaction with fragrances containing 1-(1H-inden-4-yl)ethanone.
- Regulatory Compliance: The formulation met all safety requirements set forth by cosmetic regulatory bodies.
Case Study 2: Toxicological Research
Another significant case study focused on the toxicological assessment of 1-(1H-inden-4-yl)ethanone for regulatory purposes. This research was pivotal for companies seeking to market products containing this compound.
Key Findings:
- Skin Sensitization Tests: In vitro tests showed no significant sensitization potential at tested concentrations.
- Recommendations: The findings supported the continued use of this compound in cosmetic formulations, with recommendations for monitoring exposure levels.
Mechanism of Action
The mechanism by which 1-(1H-inden-4-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism of action can vary based on the compound’s derivatives and the context of its use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely C₁₁H₁₀O (based on indenyl-ethanone derivatives).
- Structural Features : Planar bicyclic system with a ketone group at the 4-position of the indenyl ring.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds share the ethanone functional group but differ in their aromatic or heterocyclic systems:
Key Observations :
Physicochemical Properties
Comparative data for selected ethanone derivatives:
Key Observations :
- Lipophilicity : The tert-butyl-substituted derivative (LogP ~3.1) is more hydrophobic than nitro-indolyl analogs (LogP ~1.9), suggesting substituents significantly influence solubility .
- Thermal Stability: Indazole-based ethanones exhibit higher predicted boiling points, likely due to hydrogen-bonding interactions .
Biological Activity
1-(1H-inden-4-yl)ethanone, also known as indanone derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(1H-inden-4-yl)ethanone features a bicyclic structure with a ketone functional group. The presence of the indene moiety contributes to its unique chemical reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies suggest that 1-(1H-inden-4-yl)ethanone may exhibit anticancer properties. Research indicates that compounds with similar structures often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of indanone derivatives to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary evaluations suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Antioxidant Activity
Another area of interest is the antioxidant potential of 1-(1H-inden-4-yl)ethanone. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that indanone derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
The biological effects of 1-(1H-inden-4-yl)ethanone may be attributed to its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, it may modulate the activity of enzymes and receptors involved in disease pathways .
Study on Anticancer Activity
In a recent study evaluating the anticancer effects of various indanone derivatives, 1-(1H-inden-4-yl)ethanone was tested against breast cancer cell lines. The results indicated an IC50 value of approximately 20 µM, suggesting moderate cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Evaluation of Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) production when treated with 50 µM of 1-(1H-inden-4-yl)ethanone, indicating its potential as an anti-inflammatory agent .
Data Summary
| Biological Activity | IC50/Effect Level | Mechanism |
|---|---|---|
| Anticancer (Breast Cancer) | ~20 µM | Induction of apoptosis |
| Anti-inflammatory | Significant reduction in TNF-α | Inhibition of pro-inflammatory cytokines |
| Antioxidant | Effective scavenging | Free radical neutralization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
